Aluminum, (acetato-kappaO)dihydroxy-
Overview
Description
Aluminum, (acetato-kappaO)dihydroxy- is a useful research compound. Its molecular formula is C2H7AlO4 and its molecular weight is 122.06 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Aluminum Acetate is the body tissues, particularly the skin . It is used for the temporary relief of minor skin irritations .
Mode of Action
Aluminum Acetate acts as an astringent . An astringent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application . The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied .
Biochemical Pathways
Aluminum Acetate affects starch, sucrose, and other carbohydrate metabolic pathways . It has been shown that when exposed to aluminum stress, the metabolite AKG helps combat the aluminum-dependent nuclear accumulation of hypoxia induced factor-1α (HIF-1α-), a transcription factor that mediates the expression of proteins involved in an anaerobic life-style .
Pharmacokinetics
Aluminum Acetate is applied topically to the affected area of the skin as a wet dressing or compress or as a soak . It is generally used in reconstituted or diluted solutions containing 0.13–0.5% Aluminum Acetate .
Result of Action
Aluminum Acetate helps relieve itching and has a cooling and drying effect; particularly useful on wet or weeping lesions . It also relieves inflammation and itching; cools and dries skin and wet or weeping skin lesions .
Action Environment
The impacts of Aluminum Acetate need to be examined in conjunction with other environmental factors to understand their combined effects . This broader perspective can help us uncover potential interactions and synergistic effects between Aluminum Acetate and other pollutants .
Biochemical Analysis
Biochemical Properties
Aluminum acetate is known to act as an astringent . An astringent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application . The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied .
Cellular Effects
The cellular effects of aluminum acetate are primarily due to its astringent properties . It can cause shrinkage of mucous membranes or exposed tissues and is often used internally to check discharge of blood serum or mucous secretions . This can happen with a sore throat, hemorrhages, diarrhea, or with peptic ulcers .
Molecular Mechanism
The molecular mechanism of action of aluminum acetate is related to its astringent properties . It causes shrinkage or constriction of body tissues through osmotic flow of water (or other fluids) away from the area where it is applied
Temporal Effects in Laboratory Settings
It is known that aluminum acetate can cause significant changes in enzymes like LDH, ICDH, SDH, and GDH in the brain, liver, and kidney of albino mice . These changes are highly significant in multiple dose treated individuals compared to single and double dose aluminum acetate administered mice .
Dosage Effects in Animal Models
In animal models, exposure to sublethal dose (3.5 mg kg-1) of aluminum acetate has revealed significant changes in various biochemical parameters . These changes are highly significant in multiple dose treated individuals compared to single and double dose aluminum acetate administered mice .
Metabolic Pathways
It is known that aluminum acetate can affect the activities of various enzymes, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It is known that aluminum acetate can cause significant changes in various biochemical parameters, suggesting that it may interact with transporters or binding proteins .
Subcellular Localization
It is known that aluminum acetate can cause significant changes in various biochemical parameters, suggesting that it may be localized to specific compartments or organelles within the cell .
Properties
InChI |
InChI=1S/C2H4O2.Al.2H2O/c1-2(3)4;;;/h1H3,(H,3,4);;2*1H2/q;+1;;/p-1 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYRYUINDGQKMC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Al].O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7AlO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044723 | |
Record name | Dihydroxy aluminum acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7360-44-3 | |
Record name | Aluminum monoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007360443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aluminum, (acetato-.kappa.O)dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dihydroxy aluminum acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.